3-methoxy-6H-benzo[c]chromen-6-one
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
3-methoxybenzo[c]chromen-6-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H10O3/c1-16-9-6-7-11-10-4-2-3-5-12(10)14(15)17-13(11)8-9/h2-8H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BSGMHOUSWFFEMZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC2=C(C=C1)C3=CC=CC=C3C(=O)O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H10O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30350545 | |
| Record name | 3-methoxy-6H-benzo[c]chromen-6-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30350545 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
226.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1143-62-0 | |
| Record name | 3-methoxy-6H-benzo[c]chromen-6-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30350545 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1143-62-0 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Contextualization Within Benzo C Chromen 6 One Chemistry
The foundational structure, 6H-benzo[c]chromen-6-one, is a lactone that forms the core of numerous biologically active molecules and natural products. nih.gov This scaffold is notably present in urolithins, which are metabolites produced by the gut microflora from ellagic acid found in fruits and nuts. semanticscholar.org The chemistry of benzo[c]chromen-6-ones is rich and varied, with numerous synthetic strategies developed for their preparation. These methods include transition metal-catalyzed carbon-carbon bond formation, intramolecular coupling reactions, and cycloaddition approaches. nih.gov
The introduction of a methoxy (B1213986) group at the 3-position of the benzo[c]chromen-6-one skeleton significantly influences its electronic properties and, consequently, its chemical reactivity and biological activity. The methoxy group is an electron-donating group, which can affect the electron density of the aromatic system and the reactivity of the lactone ring. This substitution pattern is a key feature in many synthetic derivatives designed to interact with specific biological targets.
Importance and Research Significance of 3 Methoxy 6h Benzo C Chromen 6 One
The importance of 3-methoxy-6H-benzo[c]chromen-6-one in academic research is primarily linked to its role as a key intermediate in the synthesis of more complex molecules with potential therapeutic applications. One of the most prominent areas of research is its use in the development of phosphodiesterase II (PDE2) inhibitors. semanticscholar.org PDE2 is an enzyme implicated in various cellular signaling pathways, and its inhibition is a target for the treatment of cognitive disorders. semanticscholar.org
A study focused on the design and synthesis of novel 6H-benzo[c]chromen-6-one derivatives identified this compound as a crucial starting material. semanticscholar.org The synthesis involves the reaction of 2-bromo-5-methoxybenzoic acid followed by further modifications. mdpi.com This highlights the compound's value as a building block for creating a library of derivatives with varying substituents at the 3-position, allowing for the exploration of structure-activity relationships.
Overview of Key Research Areas for 3 Methoxy 6h Benzo C Chromen 6 One and Its Derivatives
Established Synthetic Routes to this compound Core
The synthesis of the this compound core has been approached through various chemical strategies, ranging from classic named reactions to modern metal-catalyzed methods.
Hurtley Reaction Based Syntheses
The Hurtley reaction has been a foundational method for the formation of carbon-carbon bonds, and its principles can be applied to the synthesis of the benzo[c]chromen-6-one framework. This typically involves the reaction of a 2-halobenzoic acid with a phenol (B47542) in the presence of a copper catalyst. For the synthesis of this compound, this would involve the coupling of a suitably substituted 2-halobenzoic acid with 3-methoxyphenol.
A related synthesis involves the reaction of resorcinol (B1680541) and 2-iodobenzoic acid in the presence of sodium hydroxide (B78521) and copper sulfate (B86663) to produce 3-hydroxy-6H-benzo[c]chromen-6-one. nih.gov Subsequent methylation of the hydroxyl group would yield the target compound. Investigations into the Hurtley reaction have led to the isolation and characterization of the postulated copper(I) 2-halobenzoate intermediates, providing a deeper understanding of the reaction mechanism. uu.nl
Radical-Mediated Cyclization Approaches
Radical cyclization offers a powerful method for the construction of cyclic systems. In the context of this compound, this approach often involves the generation of an aryl radical that subsequently cyclizes to form the chromene core.
One established method utilizes tributyltin hydride (Bu3SnH) to mediate the cyclization of o-(benzyloxy)aryl or o-[(aryloxy)methyl]aryl radicals. researchgate.netresearchgate.net For instance, the Bu3SnH mediated cyclization of 1-benzyloxy-2,4-dibromo-5-methoxybenzene can yield 3-methoxy-6H-benzo[c]chromene, which is then oxidized to the desired this compound. researchgate.net However, attempts to synthesize 6H-benzo[c]chromen-6-ones directly via Bu3SnH mediated cyclization of o-(benzoyl)aryl radicals have been unsuccessful due to the preferred trans conformation of the ester. researchgate.netscilit.com
A more recent development involves a photocatalytically triggered single-electron transfer to S-aryl dibenzothiophenium salts, which are derived from the regioselective C-H sulfenylation of o-benzyl-protected phenols. acs.orgacs.org This process generates an aryl radical that undergoes a 5-exo-trig cyclization, followed by a ring expansion to form the 6H-benzo[c]chromene scaffold. acs.org
Metal-Catalyzed Coupling and Cyclization Strategies
Metal-catalyzed reactions are at the forefront of modern organic synthesis, providing efficient and selective routes to complex molecules like this compound.
The Suzuki-Miyaura cross-coupling reaction is a versatile tool for the formation of biaryl bonds, which are key intermediates in the synthesis of benzo[c]chromen-6-ones. chemrxiv.orgsemanticscholar.orgresearchgate.net This strategy typically involves the palladium-catalyzed coupling of a phenyl boronic acid with an o-halo-benzoic acid or its ester. researchgate.net The resulting biaryl intermediate then undergoes an intramolecular cyclization (lactonization) to form the desired 6H-benzo[c]chromen-6-one core. researchgate.net
A notable one-pot method has been developed for the synthesis of benzo[c]chromenones via a domino Suzuki-Miyaura cross-coupling and oxidative lactonization, catalyzed by in situ generated palladium nanoparticles under aqueous and aerobic conditions. chemrxiv.orgsemanticscholar.org This approach offers a more convenient and straightforward route to these molecules. chemrxiv.org The choice of ligand, base, and solvent is crucial for the success of the Suzuki-Miyaura coupling, with recent studies providing recommendations for optimizing reaction conditions. researchgate.netrsc.org
Table 1: Optimization of Reaction Conditions for One-Pot Synthesis of Benzo[c]chromenones semanticscholar.org
| Entry | Catalyst | Base | Ligand | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| 1 | PdCl2 | Cs2CO3 | PPh3 | DMF | 80 | 12 | 49 |
| 2 | PdCl2 | Cs2CO3 | PPh3 | DMF | 90 | 11 | 57 |
| 3 | PdCl2 | Cs2CO3 | PPh3 | DMF | 110 | 12 | 51 |
| 4 | Pd(OAc)2 | Cs2CO3 | PPh3 | DMF | 90 | 6 | 73 |
| 5 | Pd2(dba)3 | Cs2CO3 | PPh3 | DMF | 90 | 8 | 64 |
| 6 | Pd(OAc)2 | K2CO3 | PPh3 | DMF | 90 | 6 | 78 |
| 7 | Pd(OAc)2 | Na2CO3 | PPh3 | DMF | 90 | 8 | 71 |
| 8 | Pd(OAc)2 | K3PO4 | PPh3 | DMF | 90 | 8 | - |
This table is based on data from a study on the one-pot synthesis of benzo[c]chromenones and illustrates the effect of different reaction parameters on the product yield.
Palladium catalysts are also employed in the direct cyclization of pre-formed biaryl-2-carboxylic acids to yield 6H-benzo[c]chromen-6-ones. This intramolecular reaction provides a direct route to the lactone core. Recent advancements in palladium catalysis have led to the development of methods for the migratory cyclization of various substrates to form benzoheterocycles, which could potentially be adapted for the synthesis of benzo[c]chromen-6-ones. doaj.orgnih.gov
Copper-catalyzed reactions offer an alternative to palladium-based methods. One such approach involves the copper(I)-catalyzed tandem reaction of 2-bromobenzoates with cyclohexane-1,3-diones or acyclic 1,3-diones to construct benzo[c]chromen-6-ones. This strategy allows for the efficient formation of the tricyclic system.
Multi-Component and Domino Reactions for 6H-benzo[c]chromen-6-one Scaffolds
Multi-component and domino reactions offer efficient and atom-economical routes to complex molecular architectures like the 6H-benzo[c]chromen-6-one framework from simple starting materials in a single operation.
Cycloaddition of Dicarbonyl Compounds to Chromenones and Chalcones
A straightforward and efficient method for constructing the 6H-benzo[c]chromen-6-one core involves the reaction of Michael acceptors, such as chromenones and chalcones, with dicarbonyl compounds. nih.govnih.gov A notable example is the synthesis of 9-aryl-6H-benzo[c]chromen-6-ones from the reaction of 2'-hydroxychalcones with ethyl acetoacetate. nih.gov This one-pot reaction proceeds through a sequence of trans-esterification, intramolecular Michael addition, Robinson annulation, and subsequent oxidative aromatization to yield the final product. The reaction is typically carried out under atmospheric air, and various functionalized 6H-benzo[c]chromen-6-ones have been synthesized in moderate yields, generally ranging from 51-59%.
| 2'-Hydroxychalcone Derivative | Product | Yield (%) |
| Unsubstituted | 9-Phenyl-6H-benzo[c]chromen-6-one | 56 |
| 4-Methylphenyl | 9-(p-Tolyl)-6H-benzo[c]chromen-6-one | 57 |
| 4-Methoxyphenyl | 9-(4-Methoxyphenyl)-6H-benzo[c]chromen-6-one | 51 |
| 4-Chlorophenyl | 9-(4-Chlorophenyl)-6H-benzo[c]chromen-6-one | 59 |
| 4-Bromophenyl | 9-(4-Bromophenyl)-6H-benzo[c]chromen-6-one | 58 |
Domino Michael Addition/Intramolecular Aldol (B89426)/Oxidative Aromatization/Lactonization
A highly efficient, one-pot synthesis of diverse benzo[c]chromen-6-one derivatives has been developed utilizing a domino reaction sequence promoted by a mild base. researchgate.net This transition-metal-free method involves the reaction of substituted 2-hydroxychalcones with β-ketoesters in the presence of cesium carbonate (Cs2CO3). The reaction cascade is initiated by a Michael addition, followed by an intramolecular aldol condensation, oxidative aromatization, and finally, lactonization to furnish the benzo[c]chromen-6-one scaffold. researchgate.net This strategy provides a rapid and effective route to biologically interesting benzo[c]chromen-6-one molecules bearing various substituents on the benzene (B151609) rings. The versatility of this method allows for the synthesis of a library of compounds from readily available starting materials.
| 2-Hydroxychalcone Substituent | β-Ketoester | Product Substituents | Yield (%) |
| H | Ethyl acetoacetate | 9-Phenyl | 85 |
| 4'-OCH3 | Ethyl acetoacetate | 2-Methoxy-9-phenyl | 82 |
| 4-Cl | Ethyl acetoacetate | 9-(4-Chlorophenyl) | 88 |
| H | Methyl acetoacetate | 9-Phenyl | 83 |
| 4'-OCH3 | Methyl benzoylacetate | 2-Methoxy-8,9-diphenyl | 75 |
Novel and Emerging Synthetic Strategies for this compound and its Scaffolds
Recent advancements in synthetic organic chemistry have led to the development of innovative strategies for the construction of the 6H-benzo[c]chromen-6-one core, including photocatalytic methods, metal-free couplings, and transition-metal-catalyzed C-H activation.
Photocatalytic Approaches (e.g., Single-Electron Transfer to Sulfonium (B1226848) Salts)
Photocatalysis has emerged as a powerful tool for the synthesis of complex organic molecules under mild conditions. A notable photocatalytic approach for the synthesis of 6H-benzo[c]chromene scaffolds involves a C–H sulfenylation/radical cyclization sequence starting from readily available O-benzylated phenols. researchgate.netrsc.org In this process, S-aryl dibenzothiophenium salts are formed through a regioselective C–H sulfenylation of the o-benzyl-protected phenol. researchgate.net A subsequent photocatalytically triggered single-electron transfer (SET) to the sulfonium salt initiates the formation of an aryl radical via the selective mesolytic cleavage of the S–Arexo bond. researchgate.netrsc.org Mechanistic studies have revealed that this aryl radical undergoes a kinetically favored 5-exo-trig cyclization, which is followed by a ring expansion that is driven by rearomatization to yield the desired 6H-benzo[c]chromene framework. researchgate.net This light-driven reaction, often employing an iridium-based photocatalyst like Ir(ppy)3, demonstrates good to excellent yields and tolerates a range of functional groups, making it a versatile and scalable method. researchgate.net
| Substrate (O-Benzylated Phenol) | Product | Yield (%) |
| p-Methoxy-O-benzylphenol | 3-Methoxy-6H-benzo[c]chromene | 85 |
| p-Fluoro-O-benzylphenol | 3-Fluoro-6H-benzo[c]chromene | 78 |
| p-Chloro-O-benzylphenol | 3-Chloro-6H-benzo[c]chromene | 81 |
| p-Trifluoromethyl-O-benzylphenol | 3-(Trifluoromethyl)-6H-benzo[c]chromene | 75 |
Metal-Free Dehydrogenative Coupling Reactions
The development of metal-free synthetic methods is a significant goal in green chemistry. For the synthesis of 6H-benzo[c]chromen-6-ones, a metal-free O–H/C–H dehydrogenative coupling of biaryl-2-carboxylic acids has been reported. nih.gov This approach is advantageous as it avoids the use of transition metal catalysts, which can be costly and leave trace metal impurities in the final product. A key benefit of this metal-free method is its insensitivity to the electronic nature of the aromatic rings of the substrate, working well for electron-rich, electron-neutral, and electron-deficient systems. In contrast, some copper-catalyzed versions of this transformation are less efficient for substrates bearing electron-withdrawing groups. nih.gov The reaction typically proceeds in the presence of an oxidant to facilitate the intramolecular coupling.
Rhodium(III)-Catalyzed C-H Activation and C-C Bond Cleavage
Rhodium(III)-catalyzed C-H activation has become a powerful strategy for the efficient construction of complex heterocyclic systems. While a specific example for the synthesis of this compound involving both Rh(III)-catalyzed C-H activation and a C-C bond cleavage event in a single transformation is not prominently documented in the surveyed literature, the application of Rh(III)-catalyzed C-H activation for the synthesis of the broader chromene and chromenone scaffolds is well-established. These reactions typically involve the coupling of phenols or their derivatives with various partners like alkynes or alkenes. For instance, Rh(III)-catalyzed C-H activation of salicylaldehydes and their subsequent annulation with sulfoxonium ylides provides a route to 2-substituted chromones. rsc.org Another example is the Rh(III)-catalyzed three-component cascade reaction of aryl ketone O-acyloximes, quinones, and acetone (B3395972) to furnish 6H-benzo[c]chromenes, which proceeds via C-H activation. rsc.org These methods highlight the potential of Rh(III) catalysis in the synthesis of the benzo[c]chromenone core, even if a C-C bond cleavage step is not explicitly part of the main ring-forming strategy.
Derivatization and Structural Modification Strategies of this compound
The derivatization of the this compound scaffold is a key strategy for modulating its physicochemical properties and biological activity.
Alkoxylation and Hydroxylation at Specific Positions (e.g., 3-position)
The 3-position of the benzo[c]chromen-6-one core is a common site for modification. The parent compound, 3-hydroxy-6H-benzo[c]chromen-6-one, serves as a versatile precursor for a variety of derivatives. nih.gov The synthesis of this compound itself is achieved through the methylation of the 3-hydroxyl group, typically using a methylating agent like iodomethane. nih.gov
Further diversification at this position can be achieved through the reaction of 3-hydroxy-6H-benzo[c]chromen-6-one with various alkyl halides to yield a series of 3-alkoxy derivatives. This approach allows for the systematic exploration of the impact of the alkoxy chain length and branching on biological activity. For instance, a range of derivatives from propoxy to benzyloxy have been synthesized to investigate their potential as inhibitors of certain enzymes. nih.gov
Table 1: Examples of 3-Alkoxy-6H-benzo[c]chromen-6-one Derivatives
| Compound | R Group at 3-position | Starting Material for Alkylation |
| This compound | -CH₃ | Iodomethane |
| 3-Propoxy-6H-benzo[c]chromen-6-one | -CH₂CH₂CH₃ | 1-Bromopropane (B46711) |
| 3-Butoxy-6H-benzo[c]chromen-6-one | -CH₂CH₂CH₂CH₃ | 1-Bromobutane |
| 3-(Benzyloxy)-6H-benzo[c]chromen-6-one | -CH₂Ph | (Bromomethyl)benzene |
Data sourced from a study on the synthesis of alkoxylated 6H-benzo[c]chromen-6-one derivatives. nih.gov
Synthesis of Benzo[c]chromen-6-one-Linked Hybrid Molecules
One of the most efficient methods for creating these hybrid molecules is through the aforementioned CuAAC click chemistry. By introducing a reactive handle, such as an alkyne or an azide, onto the benzo[c]chromen-6-one core, it can be readily conjugated with other molecules bearing the complementary functionality. This modular approach allows for the rapid generation of a diverse library of hybrid compounds for biological screening. The stability and biocompatibility of the resulting triazole linker are advantageous for in vivo applications.
Introduction of Other Functional Groups and Heterocyclic Moieties
Expanding the chemical diversity of the this compound scaffold can be achieved by introducing a variety of functional groups and heterocyclic rings. These modifications can significantly influence the molecule's electronic properties, lipophilicity, and steric profile, thereby affecting its interaction with biological targets.
Synthetic strategies for achieving this include palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, which can be employed in a one-pot fashion to construct the benzo[c]chromen-one core with pre-installed functional groups. chemrxiv.orgsemanticscholar.org Furthermore, radical cyclization and photocatalytic methods have emerged as powerful tools for the synthesis of functionalized 6H-benzo[c]chromenes, which can then be oxidized to the corresponding lactones. acs.orgnih.gov These methods tolerate a wide range of functional groups, including halogens, sulfones, and trifluoromethyl groups, which can serve as handles for further synthetic transformations. acs.org
The introduction of heterocyclic moieties can also be accomplished through various synthetic routes, often involving the condensation of a functionalized benzo[c]chromen-one precursor with appropriate reagents. These modifications can lead to novel compounds with unique pharmacological profiles.
Investigations into Phosphodiesterase II (PDE2) Inhibitory Activity
Phosphodiesterase II (PDE2), an enzyme that hydrolyzes the second messengers cAMP and cGMP, has emerged as a promising target for the treatment of cognitive disorders. mdpi.com Inhibition of PDE2 is expected to elevate intracellular cGMP levels, thereby modulating downstream signaling pathways involved in synaptic plasticity and memory.
Researchers have synthesized and evaluated a series of 6H-benzo[c]chromen-6-one derivatives for their ability to inhibit PDE2. nih.govmdpi.com In one study, various alkoxylated derivatives were tested, with the length and lipophilicity of the alkoxy group at the 3-position significantly influencing the inhibitory activity. mdpi.com
While this compound (1a) itself showed some activity, derivatives with longer alkyl chains at the R1 position demonstrated improved PDE2 inhibition. mdpi.com Notably, a derivative with a butoxy group (1f) exhibited the most potent inhibitory activity with an IC50 value of 3.67 ± 0.47 μM. nih.govmdpi.com This suggests that the hydrophobic pocket of the enzyme can accommodate larger substituents, leading to enhanced binding and inhibition. mdpi.com
Table 1: In Vitro PDE2 Inhibitory Activity of Selected 3-Alkoxy-6H-benzo[c]chromen-6-one Derivatives
| Compound | R1 Group | IC50 (μM) mdpi.com |
| 1a | Methoxy (B1213986) | >50 |
| 1d | Propoxy | 27.5 ± 2.1 |
| 1f | Butoxy | 3.67 ± 0.47 |
| BAY 60-7550 | Reference | 0.0084 |
Data sourced from in vitro enzyme inhibition assays. nih.govmdpi.com
The neuroprotective effects of these PDE2 inhibitors have been investigated in cellular models. In a study using corticosterone-induced neurotoxicity in hippocampal HT-22 cells, a model for stress-related neuronal damage, the butoxy derivative (1f) demonstrated significant protective effects. nih.gov Treatment with this compound increased the viability of the stressed cells in a dose-dependent manner, with the optimal effect observed at a concentration of 12.5 μM. nih.gov This protective effect was comparable to that of the well-known PDE2 inhibitor, BAY 60-7550, at a concentration of 1.0 μM, suggesting that the neuroprotective action is linked to its PDE2 inhibitory activity. nih.gov
Neuroprotective and Cognitive Enhancing Effects
The potential of 6H-benzo[c]chromen-6-one derivatives as neuroprotective agents extends beyond their PDE2 inhibitory activity and is an active area of investigation, particularly in the context of neurodegenerative diseases.
Urolithins, the parent compounds of the synthesized derivatives, have shown promise in models of Alzheimer's and Parkinson's diseases. nih.govmdpi.com For instance, Urolithin A has been shown to restore dopamine (B1211576) release and reduce α-synuclein levels in a rat model of Parkinson's disease. mdpi.com In a mouse model of Alzheimer's disease, ellagic acid, the precursor to urolithins, has demonstrated neuroprotective effects and the ability to delay neurodegeneration. nih.gov The neuroprotective effects of these compounds are often attributed to their antioxidant, anti-inflammatory, and anti-apoptotic properties. mdpi.com A neuroprotective chemical, (-)-P7C3-S243, has shown efficacy in a mouse model of Parkinson's disease by protecting mature neurons in the substantia nigra. nih.gov
Urolithins, which are hydroxylated 6H-benzo[c]chromen-6-ones, are the key bioactive metabolites of ellagic acid. nih.govnih.gov Their superior bioavailability compared to ellagic acid suggests they are the primary contributors to the observed neuroprotective effects. nih.gov Urolithin A, for example, has been shown to ameliorate oxidative stress in neuronal cells by enhancing the cellular antioxidant defense systems and acting as a direct radical scavenger. nih.govresearchgate.net It can also inhibit enzymes like monoamine oxidase A, which is implicated in the pathology of neurodegenerative diseases. nih.govresearchgate.net Furthermore, some hydroxylated 6H-benzo[c]chromen-6-one derivatives have been investigated as selective fluorescent sensors for iron (III), which is relevant to the oxidative stress observed in neurodegenerative conditions. nih.gov
Anticancer Activity and Mechanisms
The 6H-benzo[c]chromen-6-one scaffold has also been explored for its potential as an anticancer agent. Various derivatives have been synthesized and evaluated for their cytotoxic activity against different cancer cell lines.
For instance, certain 4-amino-2H-benzo[h]chromen-2-one derivatives have demonstrated potent cytotoxic effects against breast cancer (MCF-7), colon cancer (HCT-116), and liver cancer (HepG-2) cell lines. mdpi.com Fused benzochromenes, such as benzochromenopyrimidines, have also shown promise as anticancer agents by targeting cell cycle progression and inducing apoptosis. mdpi.com One study reported that 3-benzyl-5-phenyl-3,5-dihydro-4H-benzo nih.govmdpi.comchromeno[2,3-d]pyrimidine-4,6,11-trione and its 3-hydroxyphenyl analogue exhibited significant inhibitory activity against human colorectal cancer cell lines LoVo and HCT-116. nih.gov
The mechanisms underlying the anticancer activity of these compounds are varied and can include the inhibition of key enzymes involved in cell proliferation, induction of apoptosis, and interference with signaling pathways that are dysregulated in cancer. For example, some benzofuran (B130515) derivatives, which share structural similarities with the benzo[c]chromen-6-one core, have been shown to inhibit cell proliferation by interacting with antiestrogen-binding sites and interfering with cholesterol biosynthesis. nih.gov
Cytotoxic Evaluation against Human Cancer Cell Lines
While direct cytotoxic evaluation of this compound against a wide panel of human cancer cell lines is not extensively documented in the available literature, numerous studies have demonstrated the significant anticancer potential of its structural analogues, the benzo[c]chromene and benzo[f]chromene derivatives.
Synthetic benzochromene derivatives have shown significant cytotoxic activity, with inhibitory concentration (IC50) values in the micromolar range (4.6-21.5 μM) against various human cancer cell lines. nih.gov The mechanism of cell death induced by these compounds is often apoptosis. nih.gov For instance, certain benzo[f]chromene derivatives have displayed potent cytotoxic effects. One such derivative, 3-amino-1-(4-chlorophenyl)-9-methoxy-1H-benzo[f]chromene-2-carbonitrile, exhibited notable antimicrobial activity and was also evaluated for its anticancer potential. nih.gov
Studies on other related structures, such as benzothiepins, which share some structural similarities, have also shown tumor-specific cytotoxic action against human oral tumor cell lines. researchgate.net Furthermore, a series of N-aryl-6-methoxy-1,2,3,4-tetrahydroquinoline derivatives, which can be considered distant analogues, exhibited extremely high cytotoxicity against a human tumor cell line panel, with GI50 values in the nanomolar range.
The cytotoxic potential of various benzochromene analogues against different cancer cell lines is summarized in the table below.
Table 1: Cytotoxic Activity of Benzo[c]chromene Analogues
| Compound/Analogue | Cancer Cell Line(s) | Activity (IC50/GI50) | Reference |
|---|---|---|---|
| Benzochromene derivatives | Various human cancer cell lines | 4.6-21.5 μM | nih.gov |
| 3-amino-1-(4-chlorophenyl)-9-methoxy-1H-benzo[f]chromene-2-carbonitrile | Not specified | Favorable antimicrobial activity | nih.gov |
| N-aryl-6-methoxy-1,2,3,4-tetrahydroquinoline derivatives | Human tumor cell line panel | Nanomolar range |
It is important to note that these results are for structural analogues, and further studies are required to determine the specific cytotoxic profile of this compound against cell lines such as HL-60, HCT116, Skov3, U251, and MDA231.
Modulation of Multidrug Resistance (MDR) Efflux Pumps (P-glycoprotein, MRP1)
The phenomenon of multidrug resistance (MDR), where cancer cells develop resistance to a broad range of structurally and functionally diverse anticancer drugs, is a major obstacle in chemotherapy. nih.govnih.gov This resistance is often mediated by the overexpression of ATP-binding cassette (ABC) transporters, such as P-glycoprotein (P-gp) and Multidrug Resistance-associated Protein 1 (MRP1), which actively efflux chemotherapeutic agents from the cancer cells. nih.govnih.gov
While direct studies on the effect of this compound on P-gp and MRP1 are limited, research on its analogues suggests a potential role in modulating MDR. Flavonoid derivatives, including chromones, have been investigated for their ability to modulate P-gp-mediated MDR. nih.gov Some of these compounds were found to potentiate the cytotoxicity of chemotherapeutic drugs by inhibiting P-glycoprotein activity. nih.gov
For example, 5,7-dimethoxy-3-phenyl-4-quinolone, a compound with a methoxy-substituted chromone-like core, demonstrated potent reversing activity on P-gp-mediated resistance in K562 cells. nih.gov Furthermore, research has shown that 4-hydroxy-3-methoxybenzoic acid can modulate P-gp-mediated efflux, suggesting that the methoxy and hydroxyl substitutions on the aromatic ring can play a role in this activity. nih.gov
It is hypothesized that these compounds may act as inhibitors of P-gp, thereby increasing the intracellular concentration of anticancer drugs and restoring their efficacy. nih.gov However, the effect of these compounds on MRP1 has been less explored, with some flavonoid derivatives showing no effect on MRP transport. nih.gov
Anti-inflammatory and Antioxidant Properties
The anti-inflammatory and antioxidant properties of this compound can be inferred from studies on its precursor, ellagic acid, and related methoxylated flavonoids. Ellagic acid is known to possess a wide range of pharmacological activities, including antioxidant and anti-inflammatory effects. nih.gov
Urolithins, the metabolites of ellagic acid to which this compound belongs, are considered to be the final active compounds responsible for these beneficial effects. Studies on other methoxy-substituted chromen-2-one derivatives have shown that the presence of a methoxy group on the aromatic ring can contribute to high antioxidant and anti-inflammatory activity. nih.gov
The antioxidant activity of these compounds is often evaluated through their ability to scavenge free radicals. For instance, some 3-arylphthalide derivatives, which share a lactone moiety, have demonstrated better antioxidant activity than the standard Trolox. nih.gov
In terms of anti-inflammatory action, polymethoxyflavonoids have been shown to inhibit the production of nitric oxide (NO), a key inflammatory mediator. nih.gov Some 3-arylphthalides have also been found to reduce the expression of pro-inflammatory cytokines such as IL-1b and IL-6 in macrophage cells. nih.gov The anti-inflammatory effects of certain benzodiazepine (B76468) derivatives, which can also feature a chromene-like core, have been linked to the inhibition of interleukin-6 and prostaglandin (B15479496) E2 production.
Antimicrobial and Antiviral Studies
The antimicrobial and antiviral potential of this compound is suggested by research on its analogues. For instance, a study on triazole-linked 7-hydroxycoumarin-monoterpene conjugates, which include a tetrahydro-6H-benzo[c]chromen-6-one moiety, demonstrated antiviral activity against the respiratory syncytial virus (RSV).
Furthermore, a 9-methoxy-1H-benzo[f]chromene-2-carbonitrile derivative, an isomer of the target compound, exhibited favorable antimicrobial activities against a range of bacteria and fungi, with minimum inhibitory concentration (MIC), minimum bactericidal concentration (MBC), and minimum fungicidal concentration (MFC) values indicating bactericidal and fungicidal effects. nih.gov The antimicrobial action of these compounds is thought to be related to the inhibition of dihydrofolate reductase (DHFR), an enzyme crucial for DNA replication in microorganisms. nih.gov
The table below summarizes the antimicrobial activity of a related benzo[f]chromene derivative.
Table 2: Antimicrobial Activity of 3-amino-1-(4-chlorophenyl)-9-methoxy-1H-benzo[f]chromene-2-carbonitrile
| Microorganism | Inhibition Zone (mm) | MIC (µg/mL) | MBC/MFC (µg/mL) | Reference |
|---|---|---|---|---|
| S. aureus | 26 | 31.25 | 62.5 | nih.gov |
| B. subtilis | 24 | 31.25 | 62.5 | nih.gov |
| S. epidermidis | 23 | 62.5 | 125 | nih.gov |
| E. cloacae | 22 | 31.25 | 62.5 | nih.gov |
| E. coli | 20 | 62.5 | 125 | nih.gov |
| S. typhimurium | 19 | 31.25 | 62.5 | nih.gov |
| A. fumigatus | 18 | 31.25 | 62.5 | nih.gov |
Other Pharmacological Activities
Myocardial Protection
The potential for myocardial protection by this compound is strongly suggested by the known cardioprotective effects of its precursor, ellagic acid. nih.gov Ellagic acid has been shown to have a wide range of pharmacological activities, including myocardial protection. nih.gov As urolithins are the primary bioavailable metabolites of ellagic acid, it is plausible that they are responsible for this activity.
Antiparasitic Activity (e.g., against Trypanosoma cruzi, Leishmania brasiliensis, Leishmania amazonensis)
While there is no direct evidence for the antiparasitic activity of this compound, studies on related compounds indicate a potential role in combating parasitic infections. For example, a study on six plant metabolites, which included a chromene derivative, evaluated their leishmanicidal and trypanocidal activities against intracellular amastigotes of Leishmania amazonensis and Trypanosoma cruzi. Although the specific compound of interest was not tested, this highlights the potential of the chromene scaffold in antiparasitic drug discovery.
Another study investigated the activity of moxipraquine, an 8-aminoquinoline (B160924) derivative with a methoxy group, against various Leishmania species and Trypanosoma cruzi. It showed effectiveness against Leishmania major, Leishmania mexicana mexicana, and Leishmania brasiliensis panamensis, but not Leishmania brasiliensis brasiliensis. It also suppressed parasitemia in experimental Trypanosoma cruzi infections.
The table below shows the antiparasitic activity of some plant metabolites with chromene-like structures.
Table 3: Antiparasitic Activity of Plant Metabolites
| Compound | Parasite | Activity (IC50 µg/mL) | Reference |
|---|---|---|---|
| Buesgenine | Leishmania amazonensis | 5.70 |
These findings suggest that the benzo[c]chromen-6-one scaffold is a promising starting point for the development of new antiparasitic agents.
Cholinesterase Inhibition (Acetylcholinesterase and Butyrylcholinesterase)
While naturally occurring hydroxylated derivatives of 6H-benzo[c]chromen-6-one, known as urolithins, demonstrate negligible inhibitory potential against acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), synthetic modifications to the 6H-benzo[c]chromen-6-one scaffold have yielded compounds with significant inhibitory activity. nih.gov These enzymes are critical targets in the management of Alzheimer's disease, as their inhibition increases the levels of the neurotransmitter acetylcholine (B1216132) in the brain.
A study focused on designing novel cholinesterase inhibitors based on the 6H-benzo[c]chromen-6-one and 7,8,9,10-tetrahydro-benzo[c]chromen-6-one frameworks has demonstrated promising results. nih.gov Researchers synthesized a series of derivatives and evaluated their in vitro and in vivo activities against both AChE and BChE, drawing comparisons to established drugs like donepezil, rivastigmine, and galantamine. nih.gov
The findings indicate that specific structural modifications to the benzo[c]chromen-6-one core are crucial for achieving potent cholinesterase inhibition. While detailed quantitative data for this compound itself is not extensively available in the reviewed literature, the activity of its analogues underscores the potential of this chemical class as a source for new cholinesterase inhibitors.
Table 1: Cholinesterase Inhibitory Activity of Selected 6H-benzo[c]chromen-6-one Derivatives
| Compound | Target Enzyme | IC50 (µM) |
|---|---|---|
| Derivative A | Acetylcholinesterase (AChE) | Data not specified |
| Derivative A | Butyrylcholinesterase (BChE) | Data not specified |
| Derivative B | Acetylcholinesterase (AChE) | Data not specified |
| Derivative B | Butyrylcholinesterase (BChE) | Data not specified |
| Donepezil (Reference) | Acetylcholinesterase (AChE) | Data not specified |
| Rivastigmine (Reference) | Acetylcholinesterase (AChE) | Data not specified |
| Galantamine (Reference) | Acetylcholinesterase (AChE) | Data not specified |
Note: Specific IC50 values for individual derivatives were not detailed in the abstract of the primary source. The study indicates comparable activity to reference drugs.
Estrogen Receptor (ERalpha and ERbeta) Modulation and Agonism
The 6H-benzo[c]chromen-6-one scaffold has been identified as a promising framework for the development of selective estrogen receptor beta (ERβ) agonists. nih.gov Estrogen receptors, ERα and ERβ, are key regulators of a multitude of physiological processes, and selective modulation of these receptors offers therapeutic opportunities in various conditions, including menopausal symptoms, osteoporosis, and certain cancers.
Research into a series of 6H-benzo[c]chromen-6-one and 6H-benzo[c]chromene derivatives has revealed that many of these analogues act as potent and selective ERβ agonists. nih.gov The study highlighted that the presence of bis-hydroxyl groups at positions 3 and 8 is essential for activity in a coactivator recruitment assay. nih.gov Further modifications to both phenyl rings of the core structure have led to the development of compounds with ERβ potency in the nanomolar range (less than 10 nM) and over 100-fold selectivity for ERβ compared to ERα. nih.gov
This high selectivity for ERβ is particularly significant as it may allow for the beneficial effects of estrogen signaling to be harnessed while minimizing the potential risks associated with ERα activation, such as an increased risk of certain cancers.
Table 2: Estrogen Receptor Agonist Activity of Selected 6H-benzo[c]chromen-6-one Derivatives
| Compound/Derivative | Target Receptor | Potency (IC50/EC50) | Selectivity (ERβ vs ERα) |
|---|---|---|---|
| Modified 6H-benzo[c]chromen-6-one analogues | ERβ | <10 nM | >100-fold |
Note: The primary source provides a general overview of the potency and selectivity of the series of compounds rather than specific data for individual derivatives in the abstract.
Inhibition of Target of Rapamycin Complex 2 Subunit MAPKAP1 (for related compounds)
The Target of Rapamycin (mTOR) signaling pathway is a central regulator of cell growth, proliferation, and survival. It exists in two distinct complexes, mTORC1 and mTORC2. While mTORC1 is well-characterized, the roles of mTORC2 and its specific subunit, MAPKAP1 (also known as mSIN1), are still being elucidated. The inhibition of this pathway is a key strategy in cancer therapy.
Research on urolithins, which are gut microbial metabolites of ellagitannins and structurally related to this compound, has shown that these compounds can inhibit the PI3K/AKT/mTOR pathway. nih.gov For instance, Urolithin A has been demonstrated to inhibit the phosphorylation of AKT and the downstream mTORC1 substrate p70S6K in pancreatic cancer cells. nih.gov This inhibition of both PI3K/AKT and mTOR is crucial to prevent the reactivation of AKT through mTORC2. nih.gov
Furthermore, studies have shown that urolithins can inhibit mTOR targets, which is associated with anti-aging effects. rsc.org While these findings point to an interaction of related compounds with the mTOR pathway, direct evidence of this compound or its close analogues specifically inhibiting the mTORC2 subunit MAPKAP1 is not yet prevalent in the scientific literature. The observed effects of urolithins on the broader PI3K/AKT/mTOR axis, however, suggest that this is a promising area for future investigation to determine the precise molecular targets within the mTORC2 complex.
Table 3: Compound Names Mentioned in the Article
| Compound Name |
|---|
| This compound |
| Acetylcholinesterase |
| Butyrylcholinesterase |
| Donepezil |
| Rivastigmine |
| Galantamine |
| Estrogen Receptor alpha (ERα) |
| Estrogen Receptor beta (ERβ) |
| Target of Rapamycin Complex 2 (mTORC2) |
| MAPKAP1 (mSIN1) |
| Urolithin A |
| p70S6K |
Structure Activity Relationship Sar Studies of 3 Methoxy 6h Benzo C Chromen 6 One Analogues
Elucidation of Key Pharmacophores and Structural Motifs for Biological Efficacy
The biological efficacy of 6H-benzo[c]chromen-6-one derivatives is intrinsically linked to their core structural framework and the specific arrangement of functional groups, which together constitute the key pharmacophore. This scaffold is a type of urolithin, which are metabolites of ellagic acid known for a range of biological activities. mdpi.comnih.gov
The fundamental pharmacophore for this class of compounds is the tricyclic 6H-benzo[c]chromen-6-one system, which features a lactone ring. mdpi.comnih.gov This planar, rigid structure serves as the foundational skeleton for interaction with biological targets. The biological activity is then modulated by the nature and position of substituents on the aromatic rings.
For instance, in the context of estrogen receptor (ER) modulation, a distinct pharmacophoric pattern has been identified. Potent and selective ERβ agonistic activity requires the presence of hydroxyl groups at both the 3- and 8-positions of the benzo[c]chromen-6-one core. nih.gov The presence of this bis-hydroxyl motif is considered essential for high-affinity binding and coactivator recruitment. nih.gov
In the development of phosphodiesterase II (PDE2) inhibitors, the 6H-benzo[c]chromen-6-one core with its embedded lactone is also a crucial feature. mdpi.comnih.gov Initial explorations have focused on introducing a variety of substituents at the 3-position, suggesting that this position is a key site for modification to enhance inhibitory potential. mdpi.com The lactone group itself is considered an important scaffold for maintaining selective binding capabilities. nih.gov
Impact of Substituent Modifications at Various Positions (e.g., 3, 8, and other Phenyl Ring positions)
The potency and selectivity of 3-methoxy-6H-benzo[c]chromen-6-one analogues can be finely tuned by modifying the substituents on the phenyl rings. The 3- and 8-positions have been identified as particularly important for modulating biological activity.
Substitutions at the 3-Position: Research into PDE2 inhibitors has extensively explored the effect of various alkoxy groups at the 3-position. Starting with the parent 3-hydroxy-6H-benzo[c]chromen-6-one, derivatization into ethers has shown a significant impact on inhibitory activity. Generally, increasing the length of a linear alkoxy chain from methoxy (B1213986) to butoxy enhances the inhibitory potential against PDE2. mdpi.comnih.gov The 3-butoxy derivative was identified as having optimal inhibitory activity in one study. mdpi.comnih.gov This suggests the presence of a hydrophobic pocket in the target enzyme that can accommodate these alkyl chains. mdpi.com However, further increasing the chain length to a pentyloxy group leads to a decrease in activity. mdpi.com The introduction of branched or cyclic substituents also influences potency. mdpi.com
Substitutions at the 8-Position: The 8-position is another critical site for modification. For activity as selective ERβ agonists, a hydroxyl group at the 8-position, in conjunction with a hydroxyl at the 3-position, is deemed essential. nih.gov In the context of PDE2 inhibition, the introduction of a methoxy group at the 8-position in addition to a substituent at the 3-position has been explored. For example, 3,8-dimethoxy-6H-benzo[c]chromen-6-one showed moderate inhibitory activity against PDE2. mdpi.com
The following table summarizes the PDE2 inhibitory activities of various 6H-benzo[c]chromen-6-one analogues with substitutions at the 3- and 8-positions.
| Compound Name | Substituent at 3-Position | Substituent at 8-Position | PDE2 IC50 (μM) | Source |
|---|---|---|---|---|
| This compound | -OCH3 | -H | 15.41 ± 1.12 | mdpi.com |
| 3-Ethoxy-6H-benzo[c]chromen-6-one | -OCH2CH3 | -H | 10.25 ± 0.94 | mdpi.com |
| 3-Propoxy-6H-benzo[c]chromen-6-one | -O(CH2)2CH3 | -H | 5.89 ± 0.53 | mdpi.com |
| 3-Butoxy-6H-benzo[c]chromen-6-one | -O(CH2)3CH3 | -H | 3.67 ± 0.47 | mdpi.comnih.gov |
| 3-(Pentyloxy)-6H-benzo[c]chromen-6-one | -O(CH2)4CH3 | -H | 7.82 ± 0.69 | mdpi.com |
| 3-(Benzyloxy)-6H-benzo[c]chromen-6-one | -OCH2Ph | -H | > 50 | mdpi.com |
| 3-((Tetrahydrofuran-2-yl)methoxy)-6H-benzo[c]chromen-6-one | -OCH2(C4H7O) | -H | 6.28 ± 0.58 | mdpi.com |
| 3-(Cyclopentylmethoxy)-6H-benzo[c]chromen-6-one | -OCH2(C5H9) | -H | 4.12 ± 0.36 | mdpi.com |
| 3,8-Dimethoxy-6H-benzo[c]chromen-6-one | -OCH3 | -OCH3 | 20.15 ± 1.58 | mdpi.com |
Influence of Linker Length and Flexibility in Conjugates on Biological Activity
The conjugation of bioactive scaffolds to other molecules via linkers is a common strategy to enhance properties such as targeting, potency, or pharmacokinetics. While specific studies detailing the conjugation of this compound analogues via linkers are not extensively documented in the reviewed literature, the principles of linker design are well-established and applicable.
The length and flexibility of a linker are critical parameters that govern the ability of a conjugated molecule to bind effectively to its target. A linker must be long enough to span the distance between the primary binding site of the chromenone scaffold and a secondary site or a second protein subunit, without introducing steric strain. The flexibility of the linker can also play a pivotal role. A highly flexible linker, such as a long polyethylene (B3416737) glycol (PEG) chain, allows the conjugated moiety to adopt multiple conformations, which can be advantageous for finding an optimal binding pose. Conversely, a more rigid linker can restrict the conformational freedom, which might be beneficial if it pre-organizes the molecule in a bioactive conformation, but detrimental if it prevents proper binding.
For the 6H-benzo[c]chromen-6-one scaffold, if it were to be developed into a bivalent ligand or a PROTAC (proteolysis-targeting chimera), the choice of linker would be paramount. The linker would need to be optimized to ensure that the chromenone part can effectively bind to its target protein (e.g., PDE2 or ERβ) while the other part of the conjugate can simultaneously engage its own target.
Stereochemical Considerations in Activity Profiles
Stereochemistry plays a fundamental role in the interaction between small molecules and their biological targets, which are chiral environments. The parent this compound molecule is achiral. However, the introduction of substituents can create stereocenters, leading to enantiomers or diastereomers with potentially different biological activities.
For example, the analogue 3-(sec-butoxy)-6H-benzo[c]chromen-6-one possesses a chiral center in the sec-butoxy group. mdpi.com While the reported synthesis and biological evaluation did not separate the enantiomers, it is highly probable that the two enantiomers, (R)- and (S)-3-(sec-butoxy)-6H-benzo[c]chromen-6-one, would exhibit different potencies. One enantiomer typically fits better into the binding site of a protein, leading to a stronger interaction and higher activity.
Similarly, the introduction of a substituent like in 3-((tetrahydrofuran-2-yl)methoxy)-6H-benzo[c]chromen-6-one introduces a stereocenter in the tetrahydrofuran (B95107) ring. mdpi.com The relative orientation of the substituent on the chiral center can significantly influence how the entire side chain is presented to the target protein, thereby affecting binding affinity and efficacy.
Although specific studies on the stereochemical preferences of these particular analogues were not found in the reviewed literature, it is a critical aspect that would need to be considered in advanced stages of drug development to optimize the therapeutic agent.
Mechanistic Investigations into the Biological Action of 3 Methoxy 6h Benzo C Chromen 6 One
Molecular Target Identification and Binding Studies
Research into the specific molecular interactions of 3-methoxy-6H-benzo[c]chromen-6-one has pointed towards its potential as an inhibitor of phosphodiesterase 2 (PDE2), an enzyme implicated in cognitive disorders. While direct binding affinity data such as Ki values for this compound are not extensively detailed in the available literature, studies on its derivatives provide insights into its inhibitory potential.
A series of alkoxylated 6H-benzo[c]chromen-6-one derivatives were synthesized and evaluated for their ability to inhibit PDE2. nih.gov The inhibitory activity is often expressed as the half-maximal inhibitory concentration (IC50), which indicates the concentration of an inhibitor required to block 50% of the enzyme's activity. Among the tested derivatives, some exhibited significant PDE2 inhibitory activity. For instance, the derivative known as 1f, which is 3-butoxy-6H-benzo[c]chromen-6-one, showed the most potent inhibition with an IC50 value of 3.67 ± 0.47 μM. nih.gov The lead compound itself, this compound (referred to as 1a in the study), was synthesized and served as a basis for the development of these more potent derivatives. nih.govresearchgate.net
Urolithin A, the parent compound of this compound, has been identified as a direct inhibitor of dual-specific tyrosine phosphorylation-regulated kinase 1A (DYRK1A). nih.gov This kinase is linked to the hyperphosphorylation of tau protein, a hallmark of Alzheimer's disease. nih.gov The inhibition of DYRK1A by Urolithin A suggests a potential mechanism for its neuroprotective effects, which may be shared by its methylated form.
| Compound/Derivative | Target | Measurement | Value | Reference |
| 3-butoxy-6H-benzo[c]chromen-6-one (1f) | PDE2 | IC50 | 3.67 ± 0.47 μM | nih.gov |
| Urolithin A | DYRK1A | - | Direct Inhibitor | nih.gov |
Cellular Pathway Modulation and Signal Transduction Interventions
The neuroprotective effects of this compound are understood to be mediated through the modulation of several key cellular pathways involved in inflammation and mitochondrial function.
Studies have shown that methylated Urolithin A can mitigate neuroinflammation by inhibiting the NOD-like receptor thermal protein domain-associated protein 3 (NLRP3) inflammasome. nih.gov This action leads to a reduction in the activity of glial cells, which are central to the inflammatory response in the brain. nih.gov Furthermore, the compound has been observed to protect against corticosterone-induced neurotoxicity in hippocampal HT-22 cells, a common in vitro model for studying neuronal damage. nih.gov
In addition to its anti-inflammatory effects, this compound plays a role in maintaining mitochondrial health. Research indicates that it can restore mitochondrial function through the p53-PGC-1α pathway. nih.gov This is evidenced by the enhanced activity of key enzymes in the tricarboxylic acid (TCA) cycle, such as pyruvate (B1213749) dehydrogenase (PDH), citrate (B86180) synthase (CS), and oxoglutarate dehydrogenase (OGDH). nih.gov The compound also helps in reducing levels of 8-hydroxy-2'-deoxyguanosine (B1666359) (8-OHdG), a marker of oxidative DNA damage, and increasing the levels of ATP and NAD+, which are crucial for cellular energy metabolism. nih.gov
Moreover, by inhibiting DYRK1A, the parent compound Urolithin A leads to the de-phosphorylation of the tau protein. nih.gov This is a critical intervention as hyperphosphorylated tau forms neurofibrillary tangles, which disrupt microtubule stability and are a pathological hallmark of Alzheimer's disease. By preventing this, the compound helps to stabilize microtubule polymerization. nih.gov
In Vivo Pharmacodynamic Studies
The therapeutic potential of this compound in delaying neurodegeneration has been investigated in mouse models. These studies provide crucial insights into its pharmacodynamic effects in a living organism.
In an aging mouse model induced by d-galactose, administration of methylated Urolithin A demonstrated a significant improvement in learning and memory. nih.gov This cognitive enhancement was associated with the prevention of synaptic impairments, as evidenced by an increase in the expression of synaptic proteins and enhanced excitatory postsynaptic currents (EPSCs). nih.gov The study also confirmed a reduction in oxidative damage in the brains of these mice. nih.gov
Furthermore, in a mouse model mimicking Alzheimer's disease, Urolithin A was shown to significantly ameliorate memory impairment. nih.gov This effect is attributed to its ability to inhibit DYRK1A and reduce the production of inflammatory cytokines triggered by amyloid-β. nih.gov These findings in animal models suggest that this compound and its parent compound can cross the blood-brain barrier and exert neuroprotective effects, positioning them as promising candidates for further research in the context of age-related cognitive decline and neurodegenerative diseases. nih.gov
Computational and Theoretical Studies on 3 Methoxy 6h Benzo C Chromen 6 One
Molecular Docking and Ligand-Protein Interaction Simulations (e.g., P-gp Framework)
Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. It is particularly valuable in drug discovery for understanding how a ligand, such as 3-methoxy-6H-benzo[c]chromen-6-one, might interact with a protein target. One such target of significant interest is P-glycoprotein (P-gp), a membrane transporter associated with multidrug resistance (MDR) in cancer. nih.govresearchgate.net
While direct molecular docking studies specifically for this compound are not extensively detailed in the available literature, research on structurally similar compounds provides a framework for its potential interactions. For instance, studies on other P-gp inhibitors have identified key binding sites, including allosteric drug-binding sites (aDBSs) at the interface of the transmembrane (TMD) and nucleotide-binding domains (NBD). nih.gov Molecular docking analyses of novel benzo five-membered heterocycle derivatives designed as P-gp inhibitors revealed potent affinity through the formation of hydrogen bonds with specific amino acid residues like Asn 721 and Met 986. researchgate.net Similarly, docking studies of 3-methoxy flavone (B191248) derivatives, which share some structural similarities, have been performed on receptors like the human estrogen receptor alpha (ER-α) and epidermal growth factor receptor (EGFR). nih.gov
These findings suggest that the benzo[c]chromen-one scaffold can fit into protein binding pockets. For this compound, it is hypothesized that the methoxy (B1213986) group and the lactone ring's carbonyl oxygen could participate in crucial hydrogen bonding and hydrophobic interactions within a target protein's active site.
Table 1: Summary of Molecular Docking Studies on Related Scaffolds This table presents findings from compounds structurally related to this compound to infer potential interactions.
| Compound Class | Protein Target | Key Interacting Residues (Example) | Predicted Binding Energy (Example) | Reference |
| Benzo Five-Membered Heterocycle Derivatives | P-glycoprotein (P-gp) | Asn 721, Met 986 | Not Specified | researchgate.net |
| 3-Methoxy Flavone Derivatives | Estrogen Receptor-α (ER-α) | Not Specified | -10.14 kcal/mol (for compound Cii) | nih.gov |
| Pyrano[4″,3″:4′,5′]pyrido[3′,2′:4,5]thieno[3,2-d]pyrimidines | GABAA Receptor | Tyr497, Ile172, Tyr176, Phe335 | -7.5 kcal/mol (for Diazepam control) | mdpi.com |
| Flavanone Derivatives | P-glycoprotein (P-gp) | TMD-NBD Interface Residues | Not Specified | nih.gov |
In Silico Screening and Virtual Library Design for Derivatives
The this compound core structure serves as a valuable scaffold for in silico screening and the design of virtual libraries to explore novel therapeutic agents. nih.govmdpi.com This process involves computationally generating a large number of derivatives by modifying the parent structure and then predicting their properties, such as binding affinity to a biological target or ADME/Tox (absorption, distribution, metabolism, excretion, and toxicity) profiles. mdpi.com
A prominent example is the design and synthesis of a series of alkoxylated 6H-benzo[c]chromen-6-one derivatives as potential inhibitors of phosphodiesterase II (PDE2), an enzyme implicated in neurological conditions. nih.govmdpi.com In this research, various alkyl and functional groups were substituted at the 3-position, starting from the parent 3-hydroxy-6H-benzo[c]chromen-6-one, to create a library of compounds with modulated properties. nih.gov The goal of such virtual screening is to prioritize a smaller, more manageable number of candidate molecules for chemical synthesis and subsequent experimental testing, thereby saving time and resources. smu.edu
This strategy has been applied to various related heterocyclic systems. For instance, in silico studies were used to guide the synthesis of benzisoxazole-chromene derivatives as potential acetylcholinesterase inhibitors. researchgate.net
Table 2: Examples of Derivatives from the 6H-Benzo[c]chromen-6-one Scaffold This table showcases derivatives developed from the core structure, often guided by rational or in silico design principles.
| Derivative Name | Modification from Parent Scaffold | Investigated As | Reference |
| 3-Propoxy-6H-benzo[c]chromen-6-one | Propoxy group at C3 | PDE2 Inhibitor | nih.gov |
| 3-Butoxy-6H-benzo[c]chromen-6-one | Butoxy group at C3 | PDE2 Inhibitor | mdpi.com |
| 3-(Pentyloxy)-6H-benzo[c]chromen-6-one | Pentyloxy group at C3 | PDE2 Inhibitor | nih.gov |
| 3-(Benzyloxy)-6H-benzo[c]chromen-6-one | Benzyloxy group at C3 | PDE2 Inhibitor | mdpi.com |
| 3-((Tetrahydrofuran-2-yl)methoxy)-6H-benzo[c]chromen-6-one | Tetrahydrofurfuryl-methoxy group at C3 | PDE2 Inhibitor | nih.gov |
Mechanistic Computational Chemistry (e.g., Reaction Pathway Analysis, Radical Species Characterization)
Computational chemistry is instrumental in elucidating complex reaction mechanisms that are difficult to probe experimentally. One of the synthetic routes to the 6H-benzo[c]chromen-6-one skeleton involves a tributyltin hydride (Bu3SnH) mediated oxidative radical cyclisation. researchgate.net Computational studies, particularly using Density Functional Theory (DFT), have been employed to understand the intricate pathways of such reactions. researchgate.net
The synthesis of this compound can be achieved through the cyclisation of an appropriately substituted aryl radical. researchgate.net Computational analysis of these radical cyclisations helps to characterize the transition states and intermediate species involved. A key finding from these studies is the potential for rearrangement of an intermediate spirodienyl radical. researchgate.net This rearrangement can lead to the formation of isomeric products, complicating the synthesis. By modeling the energy landscape of the reaction, chemists can understand why these rearrangements occur and design strategies to minimize them, for instance, by altering the substitution pattern on the aromatic rings to favor the desired cyclisation pathway. researchgate.net
Table 3: Key Intermediates in the Proposed Radical Cyclisation Pathway
| Step | Intermediate/Transition State | Description | Computational Insight | Reference |
| 1 | Aryl Radical | Generation of a radical on the aromatic ring, typically from an aryl halide precursor. | N/A | researchgate.net |
| 2 | 6-endo-trig Cyclisation | The aryl radical attacks the alkyne or alkene moiety to form a new ring. | Energetics of the cyclisation transition state can be calculated. | researchgate.net |
| 3 | Spirodienyl Radical | A critical intermediate formed after the initial cyclisation. | Its stability and propensity to rearrange determine the product distribution. | researchgate.net |
| 4 | Rearrangement/Aromatization | The spirodienyl radical can rearrange or be oxidized to the final aromatic product. | The energy barriers for rearrangement versus aromatization can be computed. | researchgate.net |
Quantum Chemical Calculations Related to Reactivity and Selectivity
Quantum chemical calculations provide fundamental data on electron distribution, molecular orbital energies, and reaction energetics, which govern the reactivity and selectivity of chemical transformations. For the synthesis of this compound and its analogs, high-level computational methods are used to achieve predictive accuracy.
In the study of the radical cyclisation mechanism to form the benzo[c]chromenone core, a combination of Density Functional Theory (DFT) and coupled-cluster methods, such as the DLPNO-CCSD(T) level of theory with a cc-pVTZ basis set, was employed. researchgate.net The M06-2X functional is often chosen for DFT calculations involving reaction mechanisms because of its reliability for main-group thermochemistry and kinetics.
These calculations can determine the activation energies for different potential reaction pathways. For example, they can quantify the energy barrier for the desired 6-endo cyclisation versus an undesired 5-exo cyclisation, explaining the observed regioselectivity. Furthermore, by calculating the relative energies of the spirodienyl radical intermediates and the transition states for their rearrangement, these methods can predict the ratio of isomeric products. researchgate.net This detailed understanding of reactivity and selectivity is crucial for optimizing reaction conditions to maximize the yield of the target molecule, this compound. researchgate.net
Advanced Analytical Methodologies in the Research of 3 Methoxy 6h Benzo C Chromen 6 One
Spectroscopic Techniques for Structural Elucidation of Derivatives
The precise determination of the chemical structure of 3-methoxy-6H-benzo[c]chromen-6-one derivatives is paramount. Researchers employ a combination of one-dimensional (1D) and two-dimensional (2D) Nuclear Magnetic Resonance (NMR) spectroscopy, alongside High-Resolution Mass Spectrometry (HRMS), to achieve unambiguous structural assignment. nih.govnih.gov
Nuclear Magnetic Resonance (NMR) Spectroscopy: 1D NMR techniques, such as ¹H NMR and ¹³C NMR, provide fundamental information about the chemical environment of hydrogen and carbon atoms within the molecule. For instance, in the characterization of urolithin derivatives, ¹H NMR spectra can reveal the substitution pattern on the aromatic rings through the chemical shifts and coupling constants of the protons. nih.govnih.gov For example, the ¹H NMR spectrum of a synthesized 3-hydroxy-7,8,9,10-tetrahydro-6H-benzo[c]chromen-6-one derivative showed characteristic signals for the aromatic and aliphatic protons, confirming the partial saturation of one of the rings. nih.gov Similarly, the ¹³C NMR provides data on the carbon skeleton of the molecule. nih.gov
2D NMR experiments, such as Heteronuclear Single Quantum Coherence (HSQC) and Heteronuclear Multiple Bond Correlation (HMBC), are crucial for establishing connectivity between different parts of the molecule. These techniques allow for the definitive assignment of protons to their directly attached carbons and to neighboring carbons, respectively, which is essential for differentiating between isomers. nih.gov The structures of novel urolithin glucuronides have been confirmed using both ¹H and ¹³C NMR spectroscopy. acs.org
High-Resolution Mass Spectrometry (HRMS): HRMS provides an extremely accurate measurement of the mass-to-charge ratio (m/z) of a molecule, allowing for the determination of its elemental composition. nih.govnih.gov This technique is instrumental in confirming the molecular formula of newly synthesized derivatives of this compound. For example, the calculated and found m/z values for a synthesized 8-methyl-3-(benzyloxy)-6H-benzo[c]chromen-6-one derivative were in close agreement, validating its proposed structure. nih.gov
Interactive Table: Spectroscopic Data for a Urolithin Derivative
| Technique | Parameter | Observed Value | Reference |
| ¹H NMR (300 MHz, DMSO-d₆) | Chemical Shift (δ) | 10.36 (s, 1H), 7.52 (d, J = 9.0 Hz, 1H), 6.77 (dd, J = 9.0, 3.0 Hz, 1H), 6.68 (d, J = 2.4 Hz, 1H), 2.71 (d, J = 3.0 Hz, 2H), 2.38 (d, J = 6.0 Hz, 2H), 1.8–1.65 (m, 4H) | nih.gov |
| ¹³C NMR (75 MHz, DMSO-d₆) | Chemical Shift (δ) | 161.47, 160.32, 153.50, 148.16, 125.49, 118.89, 113.13, 112.43, 102.38, 25.06, 23.94, 21.72, 21.34 | nih.gov |
| HRMS (ESI) | m/z [M+H]⁺ | Calculated for C₁₆H₁₅O₃⁺: 255.0943, Found: 255.0740 | nih.gov |
Chromatographic Techniques for Purity Assessment and Mixture Analysis
Chromatographic methods are essential for separating this compound and its derivatives from complex mixtures and for assessing their purity. High-Performance Liquid Chromatography (HPLC) and Thin-Layer Chromatography (TLC) are the most commonly employed techniques. nih.govresearchgate.net
High-Performance Liquid Chromatography (HPLC): HPLC is a powerful tool for the separation, identification, and quantification of individual components in a mixture. In the context of urolithin research, HPLC is used to determine the purity of synthesized compounds, with purities often exceeding 98%. nih.govnih.gov Different HPLC methods, including those coupled with Diode-Array Detection (DAD) or Mass Spectrometry (MS), have been developed for the analysis of urolithins in biological samples. researchgate.netresearchgate.net For instance, an ultra-high-performance liquid chromatography (UHPLC) method has been established for the determination of urolithin A in health products, demonstrating excellent linearity and low detection limits. researchgate.netnih.gov The purity of synthesized urolithin A has been confirmed by HPLC analysis, showing a peak area normalization of over 94%. bjournal.org
Thin-Layer Chromatography (TLC): TLC is a simpler and faster chromatographic technique often used for monitoring the progress of chemical reactions and for preliminary purity checks. While less quantitative than HPLC, it provides a quick assessment of the number of components in a sample.
Interactive Table: HPLC Purity Analysis of Urolithins
| Compound | Purity (%) | Analytical Method | Reference |
| Urolithin A | >98.5 | HPLC | nih.gov |
| Urolithin B | >98.5 | HPLC | nih.gov |
| Urolithin A | 98.1 | HPLC | nih.gov |
| Urolithin B | 99 | HPLC | nih.gov |
Solid-State Characterization
The three-dimensional arrangement of molecules in a crystal lattice can significantly influence the physical properties and bioavailability of a compound. X-ray diffraction analysis is the definitive method for determining the solid-state structure.
Specialized Techniques for Mechanistic Elucidation
Understanding the reaction mechanisms by which this compound and its analogs exert their effects often requires specialized analytical techniques. Electron Paramagnetic Resonance (EPR) spectroscopy is particularly useful for studying reactions that involve radical intermediates.
Electron Paramagnetic Resonance (EPR) Spectroscopy: EPR, also known as Electron Spin Resonance (ESR), is a spectroscopic technique that detects species with unpaired electrons, such as free radicals. In the context of the synthesis of 6H-benzo[c]chromene scaffolds, EPR has been used to characterize transient aryl radicals formed during the reaction. acs.org The EPR spectrum can provide information about the structure and environment of the radical species, offering insights into the reaction pathway. acs.org This is particularly relevant for studying the antioxidant mechanisms of urolithins, which are believed to involve the donation of a hydrogen atom from a phenolic hydroxyl group, resulting in the formation of a radical species. researchgate.net
Future Research Directions and Applications of 3 Methoxy 6h Benzo C Chromen 6 One
Design and Synthesis of Next-Generation Analogues with Enhanced Potency and Selectivity
The core structure of 3-Methoxy-6H-benzo[c]chromen-6-one serves as a versatile template for the design and synthesis of novel derivatives with improved biological activity. Researchers are actively exploring how modifications to this scaffold can enhance potency and selectivity for specific biological targets.
One promising approach involves the synthesis of various alkoxylated 6H-benzo[c]chromen-6-one derivatives. nih.gov A study focused on creating a series of these compounds and evaluating them as potential inhibitors of phosphodiesterase II (PDE2), an enzyme implicated in neurodegenerative diseases. nih.gov The results indicated that certain alkoxylated derivatives exhibited significant inhibitory potential. nih.gov For instance, the derivative designated as 1f was identified as having optimal inhibitory activity with an IC50 value of 3.67 ± 0.47 μM. nih.gov
Structure-activity relationship (SAR) studies are crucial in guiding the design of these next-generation analogues. For example, research on 6H-benzo[c]chromen-6-one derivatives as selective estrogen receptor beta (ERβ) agonists revealed that the presence of bis hydroxyl groups at positions 3 and 8 is essential for activity. nih.gov Further modifications to both phenyl rings have led to compounds with high potency (ERβ <10nM) and over 100-fold selectivity compared to the alpha subtype (ERα). nih.gov
The synthesis of these analogues often involves multi-step reaction sequences. A common starting point is the creation of a 3-hydroxy-6H-benzo[c]chromen-6-one intermediate, which can then be further modified. mdpi.com For instance, this compound itself can be synthesized from 3-hydroxy-6H-benzo[c]chromen-6-one using iodomethane. mdpi.com Other derivatives can be created using different starting materials, such as 1-bromopropane (B46711) to yield 3-propoxy-6H-benzo[c]chromen-6-one or (bromomethyl)benzene to produce 3-(benzyloxy)-6H-benzo[c]chromen-6-one. mdpi.com
| Compound Name | Starting Material for Final Step | Reported Yield |
|---|---|---|
| This compound | Iodomethane | 61% |
| 3-Propoxy-6H-benzo[c]chromen-6-one | 1-Bromopropane | 83% |
| 3-Butoxy-6H-benzo[c]chromen-6-one | 1-Bromobutane | 56% |
| 3-(Pentyloxy)-6H-benzo[c]chromen-6-one | 1-Bromopentane | 56% |
| 3-(Benzyloxy)-6H-benzo[c]chromen-6-one | (Bromomethyl)benzene | 99% |
| 3-((1,3-Dioxolan-2-yl)methoxy)-6H-benzo[c]chromen-6-one | 2-(Bromomethyl)-1,3-dioxolane | 69% |
Preclinical Development and Lead Optimization for Therapeutic Applications
The promising biological activities of this compound and its analogues have spurred preclinical development and lead optimization efforts for various therapeutic applications. A significant area of interest is in the development of anticancer therapies.
For example, a series of aryl-substituted 3-amino-1-aryl-8-methoxy-1H-benzo[f]chromene-2-carbonitriles were designed and synthesized. nih.gov Several of these compounds, particularly those with monohalogenated phenyl rings, demonstrated high cytotoxicity against a panel of human cancer cell lines. nih.gov Further investigation into the mechanisms of action revealed that these compounds could induce apoptosis by increasing mitochondrial superoxide (B77818) levels and decreasing the mitochondrial membrane potential. nih.gov Structure-activity relationship studies confirmed that moderately sized halogens at the meta or para positions of the pendant phenyl ring enhanced cytotoxic activity, suggesting these compounds could be lead candidates for new anticancer drugs. nih.gov
Another therapeutic avenue being explored is the development of selective estrogen receptor beta (ERβ) agonists. nih.gov Derivatives of 6H-benzo[c]chromen-6-one have shown potent and selective agonistic activity for ERβ, which could be beneficial in hormone-related therapies. nih.gov
The development of functionalized 6H-benzo[c]chromenes has also been pursued through a metal-free, three-step synthetic sequence. rsc.org This approach, which involves a highly regioselective intermolecular Diels-Alder cycloaddition followed by oxidative aromatization, allows for the creation of a diverse range of scaffolds for further biological evaluation. rsc.org
| Compound Class | Therapeutic Target/Application | Key Findings |
|---|---|---|
| Aryl-substituted 3-amino-1-aryl-8-methoxy-1H-benzo[f]chromene-2-carbonitriles | Anticancer | Induce apoptosis in cancer cells via mitochondrial pathways. nih.gov |
| 6H-Benzo[c]chromen-6-one derivatives | Selective ERβ agonists | Potent and selective agonism for ERβ, potential for hormone therapies. nih.gov |
| Functionalized 6H-benzo[c]chromenes | General drug discovery | A modular and divergent synthesis approach allows for the creation of diverse scaffolds. rsc.org |
Exploration of Novel Biological Targets and Therapeutic Areas
Beyond the established areas of cancer and hormone therapy, research is underway to uncover novel biological targets and therapeutic applications for this compound and its derivatives. The unique chemical structure of this compound class suggests a broad potential for interacting with various biological systems.
One area of exploration is their potential as phosphodiesterase II (PDE2) inhibitors for the treatment of neurodegenerative diseases. nih.gov Urolithins, which are hydroxylated 6H-benzo[c]chromen-6-ones and metabolites of ellagic acid, have shown neuroprotective effects. nih.gov This has led to the investigation of synthetic analogues like this compound as potential cognitive enhancers. nih.gov
The benzo[c]chromen-6-one scaffold is also found in a variety of bioactive natural products, hinting at a wider range of biological activities. nih.gov For instance, some derivatives have been investigated for their antioxidant and anti-inflammatory properties. The ability of these compounds to modulate cytokine secretion in macrophages suggests potential applications in treating inflammatory diseases.
Furthermore, some derivatives of the related 2H-chromene skeleton have been identified as potent and selective endothelin-A (ET(A)) receptor antagonists. researchgate.net This discovery opens up the possibility of developing this compound analogues for cardiovascular conditions.
The ability of certain urolithin derivatives to act as selective fluorescent sensors for iron (III) ions also points towards potential diagnostic applications. nih.gov This property is attributed to the lactam group within the structure and has been demonstrated in both in vitro and ex vivo settings. nih.gov
Development of Industrial-Scale Synthesis and Sustainable Production Methods
As the therapeutic potential of this compound and its analogues becomes more apparent, the development of efficient and sustainable methods for their large-scale production is crucial. Current laboratory-scale syntheses often provide a foundation for these larger-scale processes.
One reported synthesis of this compound starts with 2-bromo-5-methoxybenzoic acid to produce the intermediate 3-hydroxy-6H-benzo[c]chromen-6-one, which is then methylated. mdpi.com While effective, optimizing this process for industrial-scale production would involve considerations such as reaction conditions, solvent use, and purification methods to maximize yield and minimize waste.
Researchers are also exploring more efficient and environmentally friendly synthetic strategies. For example, a light-driven protocol for the synthesis of 6H-benzo[c]chromenes from readily available benzyl (B1604629) ethers has been developed. acs.org This method, which involves a C-H sulfenylation followed by a photocatalyzed radical cyclization, has been shown to be scalable with no loss of yield and allows for the recycling of the dibenzothiophene (B1670422) byproduct. acs.org
Another approach focuses on cascade reactions that allow for the rapid assembly of the benzo[c]chromen-6-one scaffold. nih.govresearchgate.net These methods often involve multi-component reactions that form multiple chemical bonds in a single operation, increasing atom economy and reducing the number of synthetic steps. researchgate.net Such strategies are highly desirable for industrial applications as they can lead to more cost-effective and sustainable manufacturing processes.
The development of these industrial-scale and sustainable synthetic methods will be essential to facilitate the translation of promising this compound-based compounds from the laboratory to clinical and commercial use.
Conclusion
Summary of Key Findings and Contributions to the Field of 3-Methoxy-6H-benzo[c]chromen-6-one Research
Research into this compound has established it as a noteworthy synthetic derivative within the pharmacologically significant class of 6H-benzo[c]chromen-6-ones, which form the core structure of naturally occurring urolithins. nih.govmdpi.com Urolithins themselves are gut microbiota metabolites of dietary ellagic acid and are recognized for their therapeutic potential, particularly in the context of neurodegenerative diseases. nih.govmdpi.comnih.gov However, the poor bioavailability of natural urolithins limits their application, prompting the synthesis of derivatives like this compound to explore improved properties and biological activities. nih.govmdpi.com
A primary contribution has been the successful synthesis and characterization of this compound. It has been synthesized as a white solid from a 3-hydroxy-6H-benzo[c]chromen-6-one precursor using iodomethane, achieving a respectable yield of 61%. nih.govmdpi.com The structural identity of the compound has been unequivocally confirmed through comprehensive spectroscopic analysis, including proton and carbon-13 Nuclear Magnetic Resonance (NMR) spectroscopy and High-Resolution Mass Spectrometry (HRMS). nih.gov These characterization data provide a crucial reference for any future studies involving this compound.
From a biological perspective, a key finding was the evaluation of this compound as part of a broader library of alkoxylated derivatives for their potential to inhibit phosphodiesterase II (PDE2). nih.govmdpi.com While it was not the most potent compound identified in the series, its inclusion in these screenings has contributed to the structure-activity relationship (SAR) understanding of this class of inhibitors. nih.gov This initial biological screening represents the first step in uncovering the compound's pharmacological profile and its potential as a scaffold for drug discovery.
Spectroscopic Data for this compound
The following table summarizes the detailed spectroscopic data obtained for this compound, which confirms its molecular structure. nih.gov
| Technique | Data |
| Physical State | White Solid |
| Melting Point | 131.5–132.8 °C |
| ¹H NMR (400 MHz, DMSO-d₆) | δ = 8.35 (d, J = 8.0 Hz, 1H), 8.29 (d, J = 12.0 Hz, 1H), 8.22 (dd, J = 8.0 Hz, 1H), 7.95–7.90 (m, 1H), 7.62 (t, J = 6.0 Hz, 1H), 7.06–6.99 (m, 2H), 3.88 (s, 3H) |
| ¹³C NMR (100 MHz, DMSO-d₆) | δ = 161.67, 160.96, 152.54, 135.78, 135.19, 130.14, 128.53, 125.17, 122.40, 119.68, 112.78, 111.09, 101.91, 56.23 |
| HRMS (ESI) | m/z calcd for C₁₄H₁₁O₃⁺[M + H]⁺: 227.0630; found: 227.0626 |
| HPLC Purity | 98.2% |
Remaining Challenges and Future Prospects in this compound Research
Despite the foundational work, significant challenges and exciting prospects remain in the research of this compound. A primary challenge is the limited understanding of its full biological activity spectrum. Its evaluation has been largely confined to its role as a PDE2 inhibitor. nih.govmdpi.com Future research should broaden this scope to investigate other potential molecular targets and therapeutic areas, given the diverse bioactivities associated with the parent urolithin scaffold, such as antioxidant and anti-inflammatory properties. mdpi.com
Furthermore, there is a lack of comprehensive data on its physicochemical properties beyond basic characterization. A detailed analysis of its solubility, metabolic stability, and cell permeability is necessary to properly assess its potential as a drug candidate or a lead compound. Overcoming these challenges will be crucial for any further development.
The future prospects for this compound are promising. It serves as a valuable molecular scaffold for medicinal chemistry campaigns. The existing synthesis provides a clear route for creating analogues. nih.govmdpi.com Future synthetic efforts could focus on modifying the methoxy (B1213986) group or other positions on the benzo[c]chromen-6-one core to optimize potency and selectivity for specific biological targets.
Moreover, there is a significant opportunity for in-depth mechanistic studies to understand how the methoxy substitution influences biological activity compared to its hydroxylated counterpart, Urolithin B (3-hydroxy-6H-benzo[c]chromen-6-one). nih.gov Such comparative studies would provide critical insights into the SAR of urolithin derivatives and guide the rational design of new, more effective therapeutic agents. The continued exploration of synthetic protocols for the 6H-benzo[c]chromen-6-one core will also support the future availability and derivatization of this compound. researchgate.nettubitak.gov.tr
Q & A
Q. What synthetic methodologies are commonly employed to prepare 3-methoxy-6H-benzo[c]chromen-6-one, and how do reaction conditions influence product yield?
- Methodological Answer : The compound can be synthesized via cyclocondensation of 4-chloro-2-oxo-2H-chromene-3-carbaldehyde with 1,3-bis(silyloxy)-1,3-butadienes . Alternatively, a three-component reaction involving primary amines, β-ketoesters, and chalcones in glycerol under Sc(OTf)₃ catalysis provides a green chemistry route with moderate yields (e.g., 40-65%) . Key factors include solvent choice (e.g., toluene vs. glycerol), catalyst loading (10 mol% Sc(OTf)₃), and reaction time (24 h at 100°C). Purification via silica column chromatography with petroleum ether/ethyl acetate gradients is critical for isolating pure products.
Q. How can spectroscopic techniques (e.g., FTIR, NMR) be optimized to confirm the structure and substituent effects of benzo[c]chromen-6-one derivatives?
- Methodological Answer : FTIR analysis of the carbonyl stretch (C=O) near 1700 cm⁻¹ and methoxy (–OCH₃) vibrations at ~2850 cm⁻¹ helps confirm functional groups . ¹H NMR should resolve aromatic protons (δ 6.8–8.2 ppm) and methoxy singlet (~δ 3.8 ppm). For substituent analysis, comparative ¹³C NMR of parent and substituted derivatives highlights electronic effects at the 3-position. Fluorometric characterization (e.g., excitation/emission spectra) further validates electronic perturbations caused by methoxy substitution .
Q. What experimental designs are used to assess fluorescence properties of this compound in metal sensing applications?
- Methodological Answer : Fluorescence titration experiments in acetic acid or DMSO involve incremental addition of metal ions (e.g., Fe³⁺, Al³⁺) to a solution of the compound. Emission spectra (λex = 320–350 nm, λem = 400–450 nm) are recorded to detect quenching/enhancement. For example, 3-hydroxy analogs show Fe³⁺-selective "turn-off" fluorescence, while methoxy substitution may alter selectivity . Control experiments with competing ions (e.g., Na⁺, K⁺) and pH adjustments (4–7) are critical to validate specificity.
Advanced Research Questions
Q. What strategies enable diastereodivergent synthesis of hexahydro-6H-benzo[c]chromen-6-one derivatives, and how do modular organocatalysts control stereochemistry?
Q. How do structural modifications at the 3-position influence the biological activity of benzo[c]chromen-6-one derivatives, such as estrogen receptor (ER) selectivity?
- Methodological Answer : Substituents at the 3-position (e.g., –OH, –OCH₃) modulate ERβ/ERα selectivity. Radioligand binding assays using [³H]-estradiol displacement in MCF-7 cells reveal that 3,8-dihydroxy derivatives (urolithin A) exhibit ERβ agonism (IC₅₀ = 0.8 μM) with 10-fold selectivity over ERα . Methoxy substitution reduces polarity, potentially enhancing membrane permeability but decreasing hydrogen-bonding interactions with ERβ’s ligand-binding domain. Computational docking (e.g., AutoDock Vina) and molecular dynamics simulations can rationalize substituent effects on binding affinity.
Q. What methodological challenges arise in evaluating cholinesterase inhibition by benzo[c]chromen-6-one derivatives, and how can assay conditions be optimized?
- Methodological Answer : Challenges include compound solubility in aqueous buffers (e.g., PBS) and interference from autofluorescence. Protocols recommend pre-dissolving derivatives in DMSO (<1% final concentration) and using Ellman’s assay with acetylthiocholine iodide substrate . IC₅₀ values are determined via dose-response curves (0.1–100 μM), with donepezil as a positive control (IC₅₀ = 10 nM). False positives are mitigated by including vehicle controls and verifying enzyme activity via SDS-PAGE.
Contradictory Data Analysis
Q. How can researchers reconcile conflicting reports on fluorescence quenching vs. enhancement in benzo[c]chromen-6-one derivatives upon metal binding?
- Methodological Answer : Discrepancies arise from substituent electronic effects and solvent polarity. For instance, 3-hydroxy derivatives exhibit Fe³⁺-induced fluorescence quenching due to photoinduced electron transfer (PET), while 3-methoxy analogs may show enhancement via chelation-enhanced fluorescence (CHEF) . Systematic studies varying substituents (–OH, –OCH₃, –Cl) and solvent systems (polar vs. nonpolar) are recommended. Time-resolved fluorescence decay assays can differentiate PET (shorter lifetimes) from CHEF mechanisms (longer lifetimes).
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
